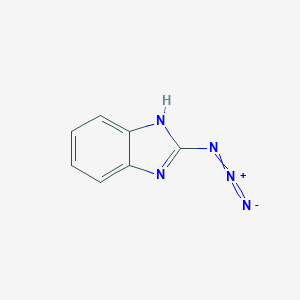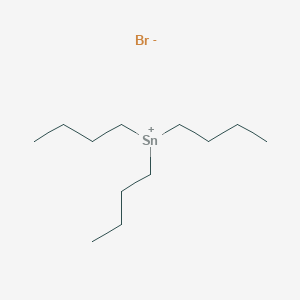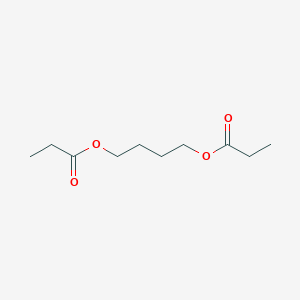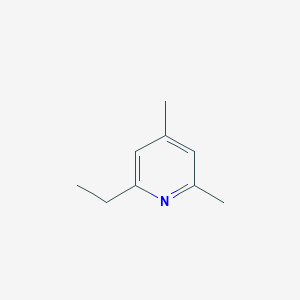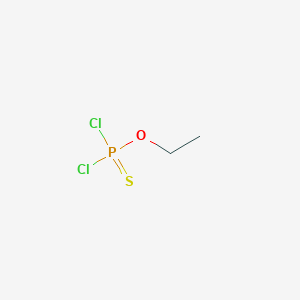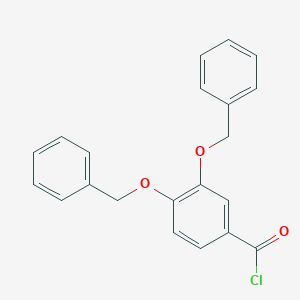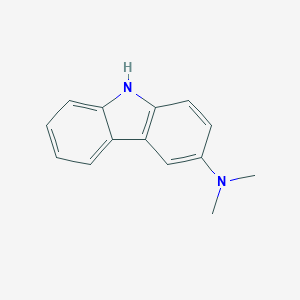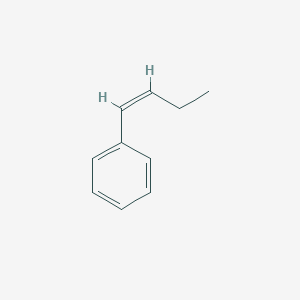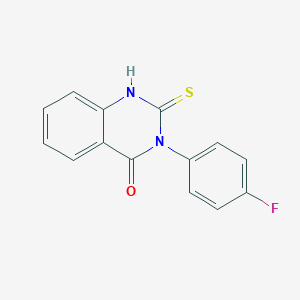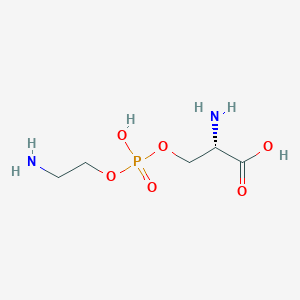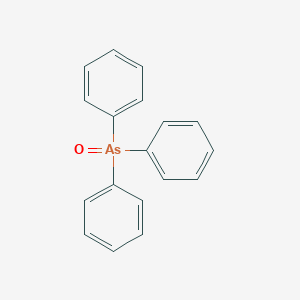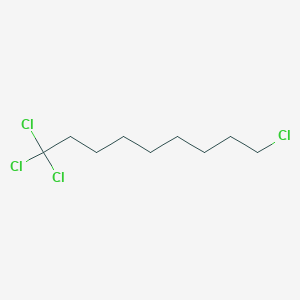
1,1,1,9-Tetrachlorononane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,9-Tetrachlorononane (TCN) is a halogenated hydrocarbon that has been widely used in scientific research for its unique chemical properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. TCN is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of organic chemistry.
作用机制
The mechanism of action of 1,1,1,9-Tetrachlorononane is not well understood, but it is believed to act as an electrophilic reagent, reacting with nucleophilic functional groups such as alcohols, amines, and thiols. The reaction proceeds through the formation of an intermediate complex, which can undergo further chemical reactions such as elimination, substitution, or addition.
生化和生理效应
1,1,1,9-Tetrachlorononane has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to humans and animals. Exposure to 1,1,1,9-Tetrachlorononane can cause skin irritation, respiratory problems, and damage to the liver and kidneys. 1,1,1,9-Tetrachlorononane is also classified as a possible carcinogen, although the evidence for its carcinogenicity is limited.
实验室实验的优点和局限性
The advantages of using 1,1,1,9-Tetrachlorononane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds, and its low cost, which makes it a cost-effective alternative to other halogenated hydrocarbons. The limitations of using 1,1,1,9-Tetrachlorononane include its toxicity, which requires careful handling and disposal, and its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 1,1,1,9-Tetrachlorononane, including the development of new synthesis methods with improved yields and selectivity, the exploration of its potential as a reagent in asymmetric synthesis, and the investigation of its environmental fate and toxicity. Additionally, the use of 1,1,1,9-Tetrachlorononane as a surrogate for PCBs in environmental studies could be further explored, as it has the potential to provide valuable insights into the behavior and fate of these persistent pollutants in the environment.
In conclusion, 1,1,1,9-Tetrachlorononane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, material science, and environmental chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its unique chemical properties make it an important reagent in the field of organic chemistry. Further research is needed to fully understand the potential of 1,1,1,9-Tetrachlorononane and its limitations in scientific research.
合成方法
1,1,1,9-Tetrachlorononane can be synthesized through the reaction of 1,9-nonadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,1,1,9-Tetrachlorononane. The yield of 1,1,1,9-Tetrachlorononane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学研究应用
1,1,1,9-Tetrachlorononane has been used in a variety of scientific research applications, including organic synthesis, material science, and environmental chemistry. In organic synthesis, 1,1,1,9-Tetrachlorononane is used as a reagent for the preparation of various organic compounds such as aldehydes, ketones, and carboxylic acids. In material science, 1,1,1,9-Tetrachlorononane is used as a precursor for the synthesis of polymeric materials such as polycarbonates and polyesters. In environmental chemistry, 1,1,1,9-Tetrachlorononane is used as a surrogate for polychlorinated biphenyls (PCBs) in studies of environmental contamination.
属性
CAS 编号 |
1561-48-4 |
|---|---|
产品名称 |
1,1,1,9-Tetrachlorononane |
分子式 |
C9H16Cl4 |
分子量 |
266 g/mol |
IUPAC 名称 |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
InChI 键 |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
规范 SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
其他 CAS 编号 |
1561-48-4 |
同义词 |
1,1,1,9-Tetrachlorononane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



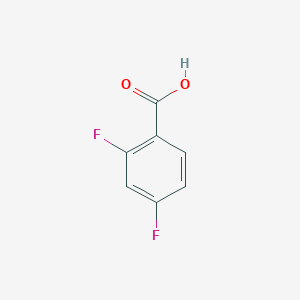
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
